

Physical and chemical properties of 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-((4-Bromophenyl)amino)propanoic acid

Cat. No.: B1318393

[Get Quote](#)

An In-depth Technical Guide to 3-((4-Bromophenyl)amino)propanoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of **3-((4-Bromophenyl)amino)propanoic acid**. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

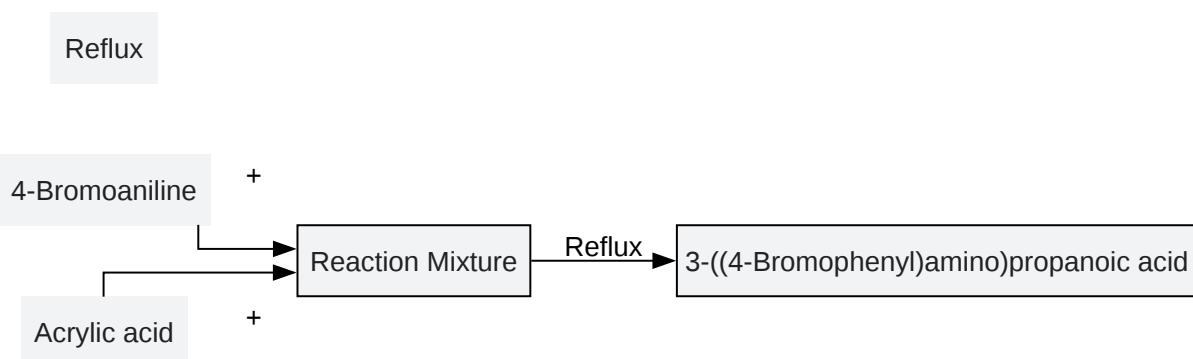
3-((4-Bromophenyl)amino)propanoic acid, with the chemical formula $C_9H_{10}BrNO_2$, is a derivative of β -alanine. Its structure, featuring a brominated phenyl ring attached to an amino propanoic acid backbone, makes it a compound of interest for various chemical and pharmaceutical applications.

Physical Properties

Precise experimental data for the physical properties of **3-((4-Bromophenyl)amino)propanoic acid** are not readily available in the literature. However, based on data from structurally similar compounds, the following properties can be estimated.

Property	Value	Source/Notes
Molecular Weight	244.09 g/mol	Calculated
Molecular Formula	C ₉ H ₁₀ BrNO ₂	
Appearance	White to off-white solid	
Melting Point	133-136 °C (for 3-(4-Bromophenyl)propionic acid)	This is for a related compound lacking the amino group and should be considered an estimate.
Boiling Point	Not available	
Solubility	Soluble in 0.1 M NaOH (50 mg/mL)	[1] Data for the isomeric (S)-2-Amino-3-(4-bromophenyl)propanoic acid.
pKa	Not available	

Chemical Properties


The chemical reactivity of **3-((4-Bromophenyl)amino)propanoic acid** is dictated by its functional groups: the carboxylic acid, the secondary amine, and the brominated aromatic ring. The bromine atom serves as a useful handle for various cross-coupling reactions, making it a versatile building block in organic synthesis.[2]

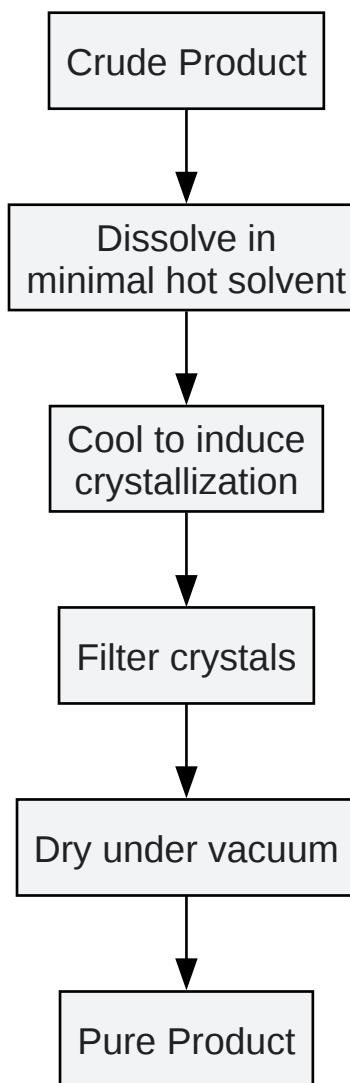
Experimental Protocols

Synthesis

A general method for the synthesis of 3-amino-3-arylpropanoic acids can be adapted for **3-((4-Bromophenyl)amino)propanoic acid**. The following is a representative protocol based on a known procedure for similar compounds.[3]

Reaction Scheme:

[Click to download full resolution via product page](#)


Caption: Synthesis of **3-((4-Bromophenyl)amino)propanoic acid**.

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as water or an alcohol (e.g., ethanol).
- Addition of Reagent: Add acrylic acid (1.1 equivalents) to the solution.
- Reaction: Heat the mixture to reflux and maintain for several hours (typically 8-15 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Purification

Purification of the synthesized compound is crucial for obtaining a high-purity product. A general procedure for purification of a similar compound, (S)-3-((4-Bromophenyl)butanoic acid, involves the following steps that can be adapted.^[4]

[Click to download full resolution via product page](#)

Caption: General purification workflow.

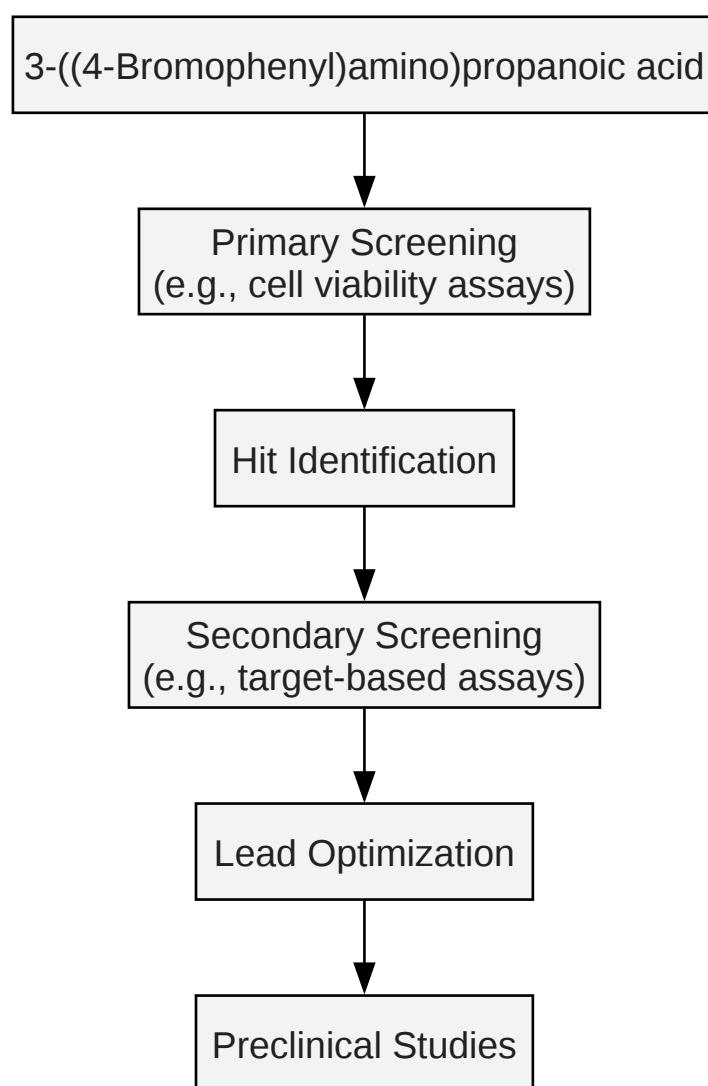
Procedure:

- The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol).
- The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.
- The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

- The purified crystals are then dried under vacuum.

Spectral Analysis

While specific spectra for **3-((4-Bromophenyl)amino)propanoic acid** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.


- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methine proton (CH), and the methylene protons (CH₂). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The methine proton adjacent to the nitrogen and the phenyl group would appear around δ 4.0-4.5 ppm, and the methylene protons adjacent to the carboxylic acid would be expected around δ 2.5-3.0 ppm.[5] The proton of the carboxylic acid will be a broad singlet at a higher chemical shift, typically >10 ppm. The N-H proton will also be a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal ($\delta > 170$ ppm). The aromatic carbons will appear in the δ 110-150 ppm region. The methine and methylene carbons will be in the aliphatic region (δ 30-60 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid ($2500\text{-}3300\text{ cm}^{-1}$), a C=O stretch (around $1700\text{-}1725\text{ cm}^{-1}$), N-H stretching (around $3300\text{-}3500\text{ cm}^{-1}$), and C-Br stretching in the fingerprint region.[6][7]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns would involve the loss of the carboxylic group (-45 Da) and cleavage of the C-C bond adjacent to the amino group.[8][9]

Biological Activity and Signaling Pathways

The biological activity of **3-((4-Bromophenyl)amino)propanoic acid** has not been extensively studied. However, the broader class of arylpropionic acid derivatives is known for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against multidrug-resistant bacteria and fungi.[10] Furthermore, some thiazole derivatives of propanoic acids have been investigated as potential anticancer agents.[11][12] These studies suggest that the **3-((4-Bromophenyl)amino)propanoic acid** scaffold could be a valuable starting point for the development of new therapeutic agents.

Given its structural similarity to other biologically active molecules, **3-((4-Bromophenyl)amino)propanoic acid** could potentially interact with various biological targets. A hypothetical workflow for screening its biological activity is presented below.

[Click to download full resolution via product page](#)

Caption: Workflow for biological activity screening.

At present, there is no specific signaling pathway that has been identified for **3-((4-Bromophenyl)amino)propanoic acid**. Further research is required to elucidate its mechanism of action and potential molecular targets.

Conclusion

3-((4-Bromophenyl)amino)propanoic acid is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for some of its physical properties are lacking, reasonable estimations can be made from related structures. The presence of multiple functional groups provides a platform for diverse chemical modifications, making it an attractive scaffold for the development of novel compounds with potential therapeutic activities. Further investigation into its biological effects is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. orgsyn.org [orgsyn.org]
- 5. low/high resolution ^1H proton nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of propanoic acid C₃H₆O₂ CH₃CH₂COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-((4-Bromophenyl)amino)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318393#physical-and-chemical-properties-of-3-4-bromophenyl-amino-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com